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Abstract

Resveratroloside, a glycoside of resveratrol, is a naturally occurring stilbenoid found in various
plants. While its aglycone, resveratrol, has been extensively studied for its potent antioxidant
and anti-inflammatory activities, resveratroloside is emerging as a compound of significant
interest. This technical guide provides an in-depth review of the current scientific understanding
of resveratroloside's biological activities, with a focus on its antioxidant and anti-inflammatory
properties. We consolidate quantitative data from various studies, detail common experimental
protocols for its evaluation, and illustrate the key signaling pathways it modulates. This
document aims to serve as a comprehensive resource for researchers and professionals in the
fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Resveratrol (3,5,4'-trihydroxystilbene) is a well-documented polyphenolic compound with a
wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-
carcinogenic properties.[1][2] Resveratroloside, also known as piceid, is the 3-O-3-D-
glucoside of resveratrol. It is often more abundant in nature than its aglycone. While much of
the detailed mechanistic research has been conducted on resveratrol, understanding the
properties of resveratroloside is crucial as it is a significant dietary form and a precursor to
resveratrol in vivo. Some studies suggest that resveratroloside may possess different
bioactivities compared to resveratrol; for instance, one study noted it had lower direct free
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radical scavenging activity but showed greater efficacy in reducing the viability of certain cancer
cells.[3] This guide will synthesize the available data on resveratroloside, often drawing upon
the extensive research on resveratrol to infer and explain its mechanisms of action.

Antioxidant Properties

The antioxidant capacity of a compound can be attributed to its ability to scavenge reactive
oxygen species (ROS), chelate metal ions, and upregulate endogenous antioxidant defense
systems.[4] Resveratrol and its glycoside are known to act through these mechanisms.

Mechanism of Action

Resveratroloside's antioxidant effects are believed to be mediated through two primary
mechanisms:

o Direct Radical Scavenging: The phenolic hydroxyl groups in the stilbene structure can
donate hydrogen atoms to neutralize free radicals, thus terminating damaging chain
reactions. Studies comparing resveratroloside to resveratrol have indicated that the
glycosylation at the 3-position may slightly reduce its direct radical scavenging and reducing
power capabilities.[3]

o Upregulation of Endogenous Antioxidant Systems: A more significant mechanism is the
modulation of intracellular signaling pathways that control the expression of antioxidant
enzymes. Resveratrol has been shown to activate the Nuclear factor erythroid 2-related
factor 2 (Nrf2) pathway.[1][5] Nrf2 is a transcription factor that regulates the expression of
numerous antioxidant and detoxification genes, including those for superoxide dismutase
(SOD), catalase (CAT), and glutathione S-transferase (GSH).[6][7] Activation of the
SIRT1/AMPK pathway is also implicated in resveratrol's ability to mitigate oxidative stress.[1]

[8]°]
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Antioxidant Mechanism of Resveratroloside
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Fig. 1: Antioxidant mechanisms of action.

Data Presentation: In Vitro Antioxidant Activity
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The following table summarizes quantitative data from common in vitro assays used to assess

antioxidant capacity. IC50 represents the concentration of the compound required to scavenge

50% of the radicals.

IC50 / Activity
Assay Type Compound . Reference(s)
Metric
DPPH Radical
) Resveratrol IC50: ~2.2 pg/mL [10]
Scavenging
ABTS Radical
) Resveratrol IC50: ~2.0 pg/mL [10]
Scavenging
TEAC Value: 276.92
ABTS Radical
) Resveratrol UM (per 100 uM [11]
Scavenging

Trolox)

Cellular Antioxidant

Activity

Resveratrol (5, 10, 20
uM)

Dose-dependently
increased SOD, CAT,
and GSH activity in
H202-treated RGC-5

cells.

[6]

Note: Data for resveratroloside is limited; values for resveratrol are provided as a close proxy.

Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to
the stable DPPH radical.

o Reagent Preparation: A working solution of DPPH in methanol or ethanol (e.g., 60 umol/L) is

prepared.[12] The solution should have a deep purple color with a maximum absorbance at

approximately 517 nm.[13]

¢ Reaction Mixture: Aliquots of the test compound (resveratroloside) at various

concentrations are mixed with the DPPH working solution.[12][14] A blank containing only

the solvent is also prepared.[13]
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 Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g.,
30 minutes).[12][13]

e Measurement: The absorbance of the solution is measured at 517 nm using a
spectrophotometer. The reduction in absorbance, which corresponds to the discoloration of
the DPPH solution from purple to yellow, indicates radical scavenging activity.[15]

o Calculation: The percentage of radical scavenging activity is calculated using the formula: %
Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then
determined by plotting the inhibition percentage against the compound concentration.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical
cation (ABTSe+).

o Radical Generation: The ABTS radical cation is produced by reacting an aqueous ABTS
solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).
[10][11] The mixture is left to stand in the dark for 12-24 hours.[10][11]

+ Reagent Preparation: Before use, the ABTSe+ solution is diluted with ethanol or water to an
absorbance of approximately 0.70 at 734 nm.[11]

¢ Reaction Mixture: A small volume of the test compound or standard (like Trolox) is added to
the diluted ABTSe+ solution.[11][16]

e Incubation & Measurement: The reaction is incubated for a short period (e.g., 5 minutes) with
shaking, and the absorbance is read at 734 nm.[16]

o Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are
often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the
antioxidant strength of the compound to that of Trolox, a water-soluble vitamin E analog.[11]
[17]
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Experimental Workflow: In Vitro Antioxidant Assays
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Fig. 2: Workflow for DPPH and ABTS assays.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. Resveratroloside, through its
conversion to resveratrol, exerts potent anti-inflammatory effects by modulating key signaling
pathways that regulate the production of inflammatory mediators.

Mechanism of Action: Key Signaling Pathways
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The anti-inflammatory effects of resveratrol are primarily attributed to its ability to inhibit the pro-
inflammatory NF-kB and MAPK signaling pathways.[1][18]

o NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In
response to inflammatory stimuli like lipopolysaccharide (LPS), the IkB kinase (IKK) complex
becomes activated, leading to the phosphorylation and subsequent degradation of the
inhibitory protein IkBa.[19] This frees the NF-kB p65/p50 dimer to translocate to the nucleus,
where it binds to DNA and promotes the transcription of pro-inflammatory genes, including
those for TNF-q, IL-6, IL-13, COX-2, and iNOS.[20][21] Resveratrol has been shown to
inhibit this pathway by suppressing IKK activity, thereby preventing IkBa degradation and
blocking the nuclear translocation of NF-kB p65.[22][23][24]

 MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family includes three major
kinases: p38, ERK1/2, and JNK. These are activated by stimuli such as LPS and lead to the
activation of transcription factors like AP-1 (Activator protein-1).[25] This, in turn, upregulates
the expression of inflammatory mediators.[1] Numerous studies have demonstrated that
resveratrol can suppress the phosphorylation of p38, ERK, and JNK, thereby blocking
downstream inflammatory responses.[6][18][26]

o Other Pathways: Resveratrol has also been reported to modulate the JAK/STAT and
SIRT1/AMPK signaling pathways, which play roles in inflammation and cellular homeostasis.
[22][27][28]
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Fig. 3: Inhibition of NF-kB and MAPK pathways.
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Data Presentation: Anti-inflammatory Activity

The following table summarizes quantitative data on the inhibition of key inflammatory
mediators and models.
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Model /| System Treatment Effect Reference(s)
) Significantly inhibited
LPS-stimulated i
the production and
RAW?264.7 Resveratrol ] [18]
MRNA expression of
Macrophages
TNF-a and IL-6.
] Dose-dependently
LPS-stimulated
downregulated the
RAW264.7 Resveratrol i )
expression of iINOS
Macrophages
and IL-6.
Completely inhibited
LPS-stimulated U-937 IL-6 release; reduced
Resveratrol (10 pM) [29]
Macrophages TNF-a release by
48.1%.
) Suppressed IL-1(3, IL-
LPS-stimulated PC-12
Resveratrol 6, and TNF-a [30]
Cells )
expression.
Reversed
Carrageenan-induced hyperalgesia (pain
J Resveratrol (2 mg/kg) P - g -(p [31]
Paw Edema (Rat) sensitivity) without
affecting swelling.
Significantly reduced
) paw swelling and
Carrageenan-induced Resveratrol (20 S
) inhibited the [32]
Paw Edema (Mice) mg/kg) )
expression of PGE2
and COX-2.
Mitigated
inflammatory damage
LPS-induced to intestines and liver;
Resveratrol

Inflammation (Mice)

decreased liver levels
of TNF-a, IL-6, and
IFN-y.
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Experimental Protocols

This is a standard model to screen for anti-inflammatory activity by mimicking a bacterial
inflammatory challenge.

o Cell Culture: Macrophage cell lines (e.g., murine RAW264.7 or human U-937) are cultured in
appropriate media until they reach a suitable confluency.[18][22][29]

o Treatment: Cells are pre-treated with various concentrations of resveratroloside for a
specified time (e.g., 1-4 hours).

 Inflammatory Challenge: Cells are then stimulated with LPS (a component of gram-negative
bacteria) at a concentration known to induce a robust inflammatory response (e.g., 500
ng/mL).[18]

 Incubation: The cells are incubated for a period ranging from a few hours to 24 hours,
depending on the endpoint being measured.[18][29]

e Endpoint Analysis:

o Cytokine Release: The cell culture supernatant is collected, and the concentration of
secreted pro-inflammatory cytokines (e.g., TNF-a, IL-6) is measured using ELISA
(Enzyme-Linked Immunosorbent Assay).[18]

o Gene Expression: Cells are lysed to extract RNA. The expression levels of inflammatory
genes (e.g., INOS, COX-2, TNF-a) are quantified using RT-qPCR.[18]

o Protein Expression: Cell lysates are analyzed by Western blotting to measure the levels of
key signaling proteins (e.g., p-p38, p-IkBa, total p65) to elucidate the mechanism of action.
[18]

This is a classic and highly reproducible model of acute, localized inflammation used to
evaluate the efficacy of anti-inflammatory drugs.[33]

» Animal Acclimation: Rodents (typically rats or mice) are acclimated to the laboratory
environment.[34]
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o Compound Administration: Animals are divided into groups (control, vehicle, test compound).
Resveratroloside is administered, typically via oral gavage, at various doses (e.g., 5-30
mg/kg) at a set time before the inflammatory insult.[32]

 Induction of Edema: A sub-plantar injection of a small volume of carrageenan solution (e.g.,
0.1 mL of a 1% solution) is made into the hind paw of the animal.[32]

o Measurement of Edema: The volume of the paw is measured immediately after the injection
and at regular intervals thereafter (e.g., every hour for 4-6 hours). Paw volume is typically
measured using a plethysmometer.

o Calculation: The percentage of edema inhibition is calculated for each time point using the
formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw
volume in the control group and Vt is the average increase in paw volume in the treated

group.

Conclusion

Resveratroloside stands as a compound with significant therapeutic potential, largely owing to
its antioxidant and anti-inflammatory properties. Mechanistically, its bioactivity is closely linked
to that of its aglycone, resveratrol, primarily involving the potent inhibition of the NF-kB and
MAPK signaling pathways and the enhancement of endogenous antioxidant defenses via the
Nrf2 pathway. The quantitative data consistently demonstrate a dose-dependent reduction in
key inflammatory mediators and markers of oxidative stress. The established in vitro and in
vivo protocols provide a robust framework for the continued investigation and preclinical
development of resveratroloside. For drug development professionals, resveratroloside
represents a promising natural scaffold for the design of novel therapeutics targeting
inflammation- and oxidative stress-driven pathologies. Further research focusing on its specific
pharmacokinetic profile and bioavailability will be crucial for translating its demonstrated
efficacy into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b192260?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6251990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6251990/
https://www.benchchem.com/product/b192260?utm_src=pdf-body
https://www.benchchem.com/product/b192260?utm_src=pdf-body
https://www.benchchem.com/product/b192260?utm_src=pdf-body
https://www.benchchem.com/product/b192260?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

2. Anti-Inflammatory Action and Mechanisms of Resveratrol - PubMed
[pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]
4. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

5. Resveratrol inhibits lipopolysaccharide-induced MUC5AC expression and airway
inflammation via MAPK and Nrf2 pathways in human bronchial epithelial cells and an acute
inflammatory mouse model - PMC [pmc.ncbi.nlm.nih.gov]

6. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect
retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Resveratrol treatment modulates several antioxidant and anti-inflammatory genes
expression and ameliorated oxidative stress mediated fibrosis in the kidneys of high-fat diet-
fed rats - PMC [pmc.ncbi.nlm.nih.gov]

8. Resveratrol and related compounds as antioxidants with an allosteric mechanism of action
in epigenetic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC
[pmc.ncbi.nlm.nih.gov]

11. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress -
PMC [pmc.ncbi.nim.nih.gov]

12. mdpi.com [mdpi.com]

13. mdpi.com [mdpi.com]

14. iomcworld.com [iomcworld.com]

15. cdn.gbiosciences.com [cdn.gbiosciences.com]
16. cdn.gbiosciences.com [cdn.gbiosciences.com]
17. researchgate.net [researchgate.net]

18. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling
cascades of TLR4-NF-kB/MAPKs/IRF3 - PMC [pmc.ncbi.nim.nih.gov]

19. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7796143/
https://pubmed.ncbi.nlm.nih.gov/33466247/
https://pubmed.ncbi.nlm.nih.gov/33466247/
https://www.researchgate.net/figure/Proposed-mechanism-of-resveratrol-antioxidant-activity-118_fig3_348654192
https://pmc.ncbi.nlm.nih.gov/articles/PMC6164842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12004211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12004211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12004211/
https://pubmed.ncbi.nlm.nih.gov/34374636/
https://pubmed.ncbi.nlm.nih.gov/34374636/
https://pubmed.ncbi.nlm.nih.gov/34374636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649349/
https://pubmed.ncbi.nlm.nih.gov/23173686/
https://pubmed.ncbi.nlm.nih.gov/23173686/
https://www.researchgate.net/publication/233749168_Resveratrol_and_Related_Compounds_as_Antioxidants_With_an_Allosteric_Mechanism_of_Action_in_Epigenetic_Drug_Targets
https://pmc.ncbi.nlm.nih.gov/articles/PMC9686677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9686677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4698710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4698710/
https://www.mdpi.com/2304-8158/13/1/29
https://www.mdpi.com/2227-9717/11/8/2248
https://www.iomcworld.com/open-access/determination-of-dpph-free-radical-scavenging-activity-by-rphplc-rapid-sensitive-method-for-the-screening-of-berry-fruit-juice-fre.pdf
https://cdn.gbiosciences.com/pdfs/protocol/DPPH_antioxidant_Capacity_%20Assay.pdf
https://cdn.gbiosciences.com/pdfs/protocol/ABTS_Assay.pdf
https://www.researchgate.net/figure/Evaluation-of-antioxidant-capacity-for-resveratrol-by_fig3_285385946
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027153/
https://www.mdpi.com/1422-0067/19/6/1812
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

20. researchgate.net [researchgate.net]
21. researchgate.net [researchgate.net]

22. Anti-inflammatory effect of resveratrol through the suppression of NF-kB and JAK/STAT
signaling pathways - PubMed [pubmed.ncbi.nim.nih.gov]

23. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase
activities - PubMed [pubmed.nchbi.nlm.nih.gov]

24. Inhibition of NF-kB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC
[pmc.ncbi.nlm.nih.gov]

25. Resveratrol Inhibits LPS-Induced MAPKSs Activation via Activation of the
Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One
[journals.plos.org]

26. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect
retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC
[pmc.ncbi.nlm.nih.gov]

27. Frontiers | Inhibition of NF-kB Signaling Pathway by Resveratrol Improves Spinal Cord
Injury [frontiersin.org]

28. [PDF] Anti-inflammatory effect of resveratrol through the suppression of NF-kB and
JAK/STAT signaling pathways. | Semantic Scholar [semanticscholar.org]

29. Resveratrol and its metabolites inhibit pro-inflammatory effects of lipopolysaccharides in
U-937 macrophages in plasma-representative concentrations - PubMed
[pubmed.ncbi.nim.nih.gov]

30. Resveratrol alleviates lipopolysaccharide-induced inflammation in PC-12 cells and in rat
model - PubMed [pubmed.ncbi.nim.nih.gov]

31. researchgate.net [researchgate.net]

32. Resveratrol treatment inhibits acute pharyngitis in the mice model through inhibition of
PGE2/COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [A Technical Guide to the Antioxidant and Anti-
inflammatory Properties of Resveratroloside]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b192260#antioxidant-and-anti-inflammatory-
properties-of-resveratroloside]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.researchgate.net/publication/256488431_Resveratrol_inhibits_NF-KB_signaling_through_suppression_of_p65_and_IKB_kinase_activities
https://www.researchgate.net/publication/281888045_Resveratrol_inhibits_lipopolysaccharide-induced_activation_of_osteoclast_precursor_Raw_264_7_cells
https://pubmed.ncbi.nlm.nih.gov/25651848/
https://pubmed.ncbi.nlm.nih.gov/25651848/
https://pubmed.ncbi.nlm.nih.gov/24020126/
https://pubmed.ncbi.nlm.nih.gov/24020126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6180204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6180204/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0044107
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0044107
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0044107
https://pmc.ncbi.nlm.nih.gov/articles/PMC8806786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8806786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8806786/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2018.00690/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2018.00690/full
https://www.semanticscholar.org/paper/Anti-inflammatory-effect-of-resveratrol-through-the-Ma-Wang/f6d388b7c80c983eab142dc7516230885943a923
https://www.semanticscholar.org/paper/Anti-inflammatory-effect-of-resveratrol-through-the-Ma-Wang/f6d388b7c80c983eab142dc7516230885943a923
https://pubmed.ncbi.nlm.nih.gov/24257684/
https://pubmed.ncbi.nlm.nih.gov/24257684/
https://pubmed.ncbi.nlm.nih.gov/24257684/
https://pubmed.ncbi.nlm.nih.gov/30691440/
https://pubmed.ncbi.nlm.nih.gov/30691440/
https://www.researchgate.net/publication/12097871_Resveratrol_decreases_hyperalgesia_induced_by_Carrageenan_in_the_rat_hind_paw
https://pmc.ncbi.nlm.nih.gov/articles/PMC6251990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6251990/
https://www.creative-biolabs.com/drug-discovery/therapeutics/carrageenan-induced-paw-edema-model.htm
https://pdfs.semanticscholar.org/9dff/f33abe249ae1c7f987b8b8172ec840d2ab57.pdf
https://www.benchchem.com/product/b192260#antioxidant-and-anti-inflammatory-properties-of-resveratroloside
https://www.benchchem.com/product/b192260#antioxidant-and-anti-inflammatory-properties-of-resveratroloside
https://www.benchchem.com/product/b192260#antioxidant-and-anti-inflammatory-properties-of-resveratroloside
https://www.benchchem.com/product/b192260#antioxidant-and-anti-inflammatory-properties-of-resveratroloside
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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